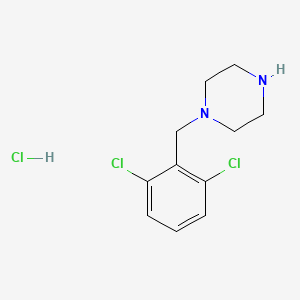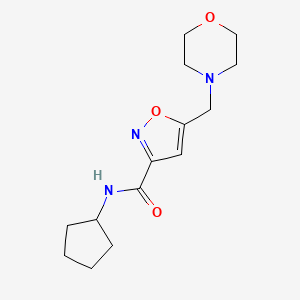![molecular formula C14H16FNO3 B4898052 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FL118, is a novel anticancer agent that has been developed in recent years. It is a small molecule inhibitor that has shown promising results in preclinical studies.
Mecanismo De Acción
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid works by inhibiting the function of multiple proteins that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of MDM2, a protein that is overexpressed in many types of cancer and is involved in the degradation of the tumor suppressor protein p53. This compound also inhibits the activity of survivin, a protein that is overexpressed in many types of cancer and is involved in the inhibition of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal functioning of cells. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. This compound has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. This compound has also been shown to be effective in animal models of cancer, which is an important step in the development of anticancer agents. One of the limitations of this compound is its low overall yield in the synthesis process, which can make it difficult to produce large quantities of the compound for use in laboratory experiments.
Direcciones Futuras
There are several future directions for the development of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent. One potential direction is the development of new synthetic methods that can increase the overall yield of the compound. Another potential direction is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Finally, further preclinical and clinical studies are needed to fully understand the potential of this compound as an anticancer agent and to determine its optimal use in the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-fluoroaniline, which undergoes a reaction with cyclohexanone to form 2-{[(2-fluorophenyl)amino]cyclohexyl}ketone. This intermediate is then reacted with phosgene to form this compound. The overall yield of this process is around 30%.
Aplicaciones Científicas De Investigación
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. This compound has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer agents.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKCRIJIUDDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)

![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)

![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)